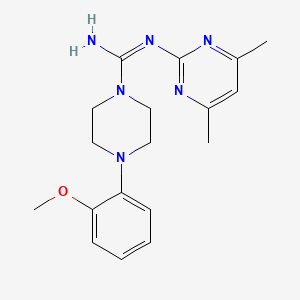methanone](/img/structure/B11048972.png)
[4-(4-Bromophenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexyl](pyridin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromophenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexylmethanone is a complex organic compound with a unique structure that includes bromophenyl, dihydroxy, and pyridinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexylmethanone typically involves multiple steps, starting with the preparation of the bromophenyl and pyridinyl precursors. These precursors are then subjected to cyclization reactions under controlled conditions to form the cyclohexyl core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Bromophenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexylmethanone can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include quinones, phenyl derivatives, and various substituted cyclohexyl compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(4-Bromophenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological systems .
Medicine
Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .
Industry
In industrial applications, this compound can be used in the development of advanced materials and catalysts. Its ability to undergo various chemical reactions makes it a valuable component in the production of high-performance materials .
Wirkmechanismus
The mechanism of action of 4-(4-Bromophenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 4-(4-Chlorophenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexylmethanone
- 4-(4-Fluorophenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexylmethanone
- 4-(4-Methylphenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexylmethanone
Uniqueness
The uniqueness of 4-(4-Bromophenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexylmethanone lies in its bromophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for exploring new chemical reactions and developing novel materials .
Eigenschaften
Molekularformel |
C28H24BrN3O3 |
|---|---|
Molekulargewicht |
530.4 g/mol |
IUPAC-Name |
[4-(4-bromophenyl)-2,6-dihydroxy-2,6-dipyridin-2-ylcyclohexyl]-pyridin-2-ylmethanone |
InChI |
InChI=1S/C28H24BrN3O3/c29-21-12-10-19(11-13-21)20-17-27(34,23-8-2-5-15-31-23)26(25(33)22-7-1-4-14-30-22)28(35,18-20)24-9-3-6-16-32-24/h1-16,20,26,34-35H,17-18H2 |
InChI-Schlüssel |
WCMYMURTCHSGSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(C(C1(C2=CC=CC=N2)O)C(=O)C3=CC=CC=N3)(C4=CC=CC=N4)O)C5=CC=C(C=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-bromo-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine](/img/structure/B11048894.png)
![2-((2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)(methyl)amino]ethyl)(methyl)amino)ethanol](/img/structure/B11048897.png)

![3-(5-bromo-2-fluorophenyl)-6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048918.png)
![2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B11048922.png)
![Methyl 2-[3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-YL]acetate](/img/structure/B11048929.png)
![3-[4-(2-chlorophenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl]propanenitrile](/img/structure/B11048934.png)
![1-(4,4-Dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-G][1,2]dithiolo[3,4-C]quinolin-5-YL)-2-phenyl-1-ethanone](/img/structure/B11048937.png)
![1-(1,3-Benzodioxol-5-yl)-3-(4-ethylphenyl)-3-[(4-fluorophenyl)amino]propan-1-one](/img/structure/B11048942.png)
![2-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B11048944.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048948.png)

![3-(2,3-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048956.png)
![2-bromo-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide](/img/structure/B11048957.png)